molecular formula C5H8ClN3O2S B13215472 (1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride

(1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride

Cat. No.: B13215472
M. Wt: 209.66 g/mol
InChI Key: ZHTXTCKBMVUIQD-UHFFFAOYSA-N
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Description

(1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H8ClN3O2S. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is particularly interesting due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The triazole ring is known to interact with biological receptors through hydrogen bonding and dipole interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets (1-ethyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride apart from other triazole derivatives is its unique combination of the triazole ring and the methanesulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H8ClN3O2S/c1-2-9-5(7-4-8-9)3-12(6,10)11/h4H,2-3H2,1H3

InChI Key

ZHTXTCKBMVUIQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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